![molecular formula C12H9N3 B1506202 6-苯基-5H-吡咯并[3,2-d]嘧啶 CAS No. 1173285-69-2](/img/structure/B1506202.png)
6-苯基-5H-吡咯并[3,2-d]嘧啶
描述
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
科学研究应用
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biological pathways, including those involved in inflammation, microbial growth, and tumor progression .
Pharmacokinetics
The lipophilicity of similar compounds allows them to easily diffuse into cells , which could impact the bioavailability of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine.
Result of Action
Similar compounds have been shown to have a variety of effects, including inhibiting the growth of microbes, reducing inflammation, and inhibiting tumor progression .
生化分析
Biochemical Properties
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and proliferation .
In addition to kinase inhibition, 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with nucleic acids, potentially acting as a DNA or RNA alkylator. This interaction can lead to the formation of covalent bonds with nucleic acid bases, thereby affecting the replication and transcription processes .
Cellular Effects
The effects of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy . By inhibiting key kinases involved in cell signaling pathways, 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine disrupts the normal progression of the cell cycle, leading to the accumulation of cells in specific phases and ultimately triggering programmed cell death .
Furthermore, 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine influences gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in altered expression of genes involved in cell growth, differentiation, and metabolism .
Molecular Mechanism
At the molecular level, 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of kinases, this compound prevents the transfer of phosphate groups to target substrates, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .
Additionally, 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine can form covalent bonds with nucleic acids, leading to the alkylation of DNA or RNA bases. This alkylation can cause mutations, strand breaks, and other forms of DNA damage, ultimately impairing the replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine have been studied over various time periods. The stability of this compound is a critical factor in its effectiveness. Studies have shown that 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for these metabolic transformations include cytochrome P450 oxidases and transferases . These metabolic processes can influence the bioavailability and clearance of the compound, thereby affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is critical for its activity and function. This compound has been found to localize predominantly in the nucleus, where it interacts with DNA and RNA . Additionally, it can be targeted to other subcellular compartments, such as the mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the precise mechanisms by which 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves cyclization reactions, ring annulation, and cycloaddition processes. One common method is the reaction of phenylhydrazine with a suitable pyrimidine derivative under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
化学反应分析
Types of Reactions: 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield the corresponding amines or other reduced forms.
相似化合物的比较
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine is structurally similar to other pyrrolopyrimidine derivatives, such as 4-(Butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine and 6-Phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-diol. These compounds share the pyrrolopyrimidine core but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
List of Similar Compounds
4-(Butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
6-Phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-diol
5H-Pyrrolo[2,3-d]pyrimidine derivatives
属性
IUPAC Name |
6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-11-12(15-10)7-13-8-14-11/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJGSWCBOGJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=NC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717219 | |
| Record name | 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173285-69-2 | |
| Record name | 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-A]pyridin-3-ylboronic acid](/img/structure/B1506121.png)

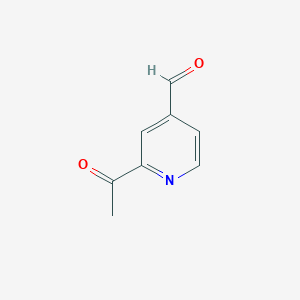
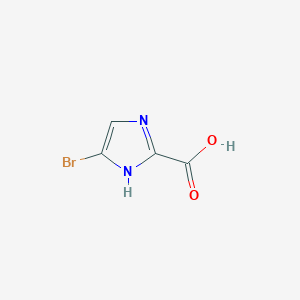
![9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B1506129.png)
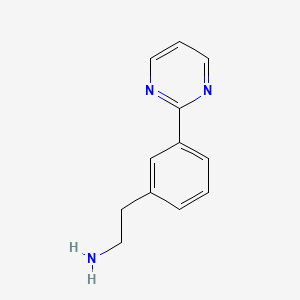
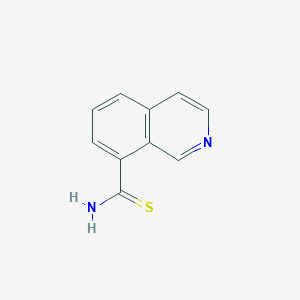
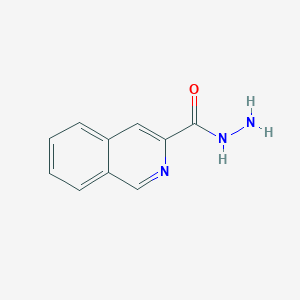
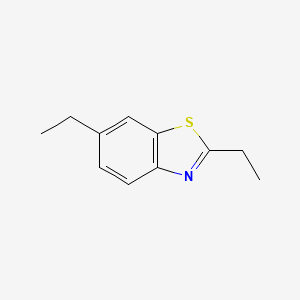
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1506152.png)


![Pyrazolo[1,5-a]pyridine-2-carbothioamide](/img/structure/B1506162.png)
![2-Chloro-4-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B1506165.png)
